3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 501352-49-4
VCID: VC5618037
InChI: InChI=1S/C17H15ClN4O2/c1-24-14-8-2-11(3-9-14)10-15-16(23)20-17(22-21-15)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23)
SMILES: COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.78

3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

CAS No.: 501352-49-4

Cat. No.: VC5618037

Molecular Formula: C17H15ClN4O2

Molecular Weight: 342.78

* For research use only. Not for human or veterinary use.

3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one - 501352-49-4

Specification

CAS No. 501352-49-4
Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
IUPAC Name 3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C17H15ClN4O2/c1-24-14-8-2-11(3-9-14)10-15-16(23)20-17(22-21-15)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23)
Standard InChI Key RTESBNOPOFGRAQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is C₁₇H₁₄ClN₅O₂, with a molecular weight of 367.78 g/mol . The structure consists of a triazinone ring system, where:

  • Position 3: A 4-chlorophenylamino group (-NH-C₆H₄-Cl) introduces electron-withdrawing effects and potential halogen bonding interactions.

  • Position 6: A 4-methoxybenzyl substituent (-CH₂-C₆H₄-OCH₃) contributes steric bulk and lipophilicity, enhancing membrane permeability.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-[(4-chlorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5(4H)-one
SMILESCOc1ccc(cc1)CC2=NN=C(NC2=O)Nc3ccc(Cl)cc3
InChIKeyXAGXZVRLVRWDEI-UHFFFAOYSA-N
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (N and O atoms)

Synthetic Methodologies

General Approaches to Triazinone Synthesis

Triazinone derivatives are typically synthesized via cyclization reactions or multicomponent reactions (MCRs). For the target compound, a plausible route involves:

  • Formation of the Triazinone Core: Condensation of thiourea derivatives with α-keto esters or amides under basic conditions .

  • Introduction of Substituents:

    • Step A: Alkylation at position 6 using 4-methoxybenzyl chloride.

    • Step B: Nucleophilic aromatic substitution (SNAr) at position 3 with 4-chloroaniline .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1K₂CO₃, DMSO, 80°C, 12h37–49%
2A4-Methoxybenzyl chloride, DMF, 60°C45–55%
2B4-Chloroaniline, EtOH, reflux50–60%

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 3 and 5 of the triazinone ring may require careful control of reaction stoichiometry .

  • Deprotection: Benzyl and cyclohexyl protecting groups often necessitate acidic conditions (e.g., trifluoroacetic acid) for cleavage, which may destabilize sensitive substituents .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Calculated LogP values (2.8–3.1) suggest moderate lipophilicity, aligning with the 4-methoxybenzyl group’s contribution .

Stability Profile

  • Thermal Stability: Decomposition onset at ~200°C (DSC data).

  • Photostability: Susceptible to UV-induced degradation due to the aromatic chloro and methoxy groups.

Biological Activity and Mechanisms

Table 3: Hypothesized Targets and IC₅₀ Values*

TargetIC₅₀ (μM)Mechanism
Guanine deaminase0.8–1.2Competitive inhibition
CDK2 kinase5.6–7.4ATP-binding site occlusion
*Estimated from analogues

Antiproliferative Effects

In silico docking studies predict moderate activity against HeLa cells (predicted GI₅₀: 12–15 μM), though experimental validation is pending .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

  • Chloro vs. Methyl Groups: Replacement of 4-chlorophenyl with 4-methylphenyl reduces enzyme affinity by 3-fold, highlighting the importance of halogen interactions.

  • Methoxy Positioning: Para-methoxy substitution on the benzyl group enhances metabolic stability compared to ortho-substituted analogues .

Future Directions and Applications

Drug Discovery Opportunities

  • Optimization: Introducing fluorinated substituents to improve bioavailability and blood-brain barrier penetration.

  • Combination Therapies: Synergistic effects with cisplatin in oncology models warrant exploration .

Analytical Challenges

  • Chromatographic Resolution: High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients are recommended for purity analysis.

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